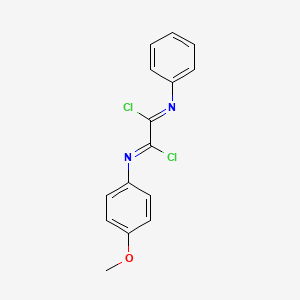
(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-phenylethanebis(imidoyl) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-phenylethanebis(imidoyl) dichloride is a chemical compound characterized by its unique structure, which includes a methoxyphenyl group and a phenylethanebis(imidoyl) backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-phenylethanebis(imidoyl) dichloride typically involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form an intermediate hydrazone. This intermediate is then subjected to cyclization with ethyl chloroacetate under acidic conditions to yield the desired compound. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures consistent production quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-phenylethanebis(imidoyl) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imidoyl groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the chloride sites, where nucleophiles like amines or thiols replace the chloride atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Corresponding substituted derivatives with nucleophiles.
Aplicaciones Científicas De Investigación
(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-phenylethanebis(imidoyl) dichloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-phenylethanebis(imidoyl) dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidoyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. Additionally, the methoxyphenyl group may enhance the compound’s binding affinity to certain receptors, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1Z,2Z)-N~1~-(4-Hydroxyphenyl)-N~2~-phenylethanebis(imidoyl) dichloride: Similar structure but with a hydroxy group instead of a methoxy group.
(1Z,2Z)-N~1~-(4-Methylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-phenylethanebis(imidoyl) dichloride is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can enhance the compound’s solubility in organic solvents and its ability to participate in specific chemical reactions, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
653591-79-8 |
|---|---|
Fórmula molecular |
C15H12Cl2N2O |
Peso molecular |
307.2 g/mol |
Nombre IUPAC |
N'-(4-methoxyphenyl)-N-phenylethanediimidoyl dichloride |
InChI |
InChI=1S/C15H12Cl2N2O/c1-20-13-9-7-12(8-10-13)19-15(17)14(16)18-11-5-3-2-4-6-11/h2-10H,1H3 |
Clave InChI |
VCMSJDJDSPAOBK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=C(C(=NC2=CC=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide](/img/structure/B12532683.png)

![2,2'-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol](/img/structure/B12532695.png)

![1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-](/img/structure/B12532706.png)
![2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzaldehyde](/img/structure/B12532708.png)
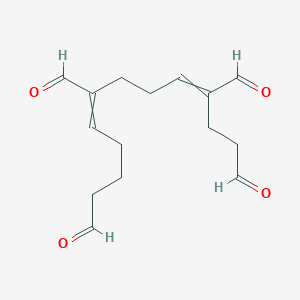
![Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate](/img/structure/B12532727.png)

![9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene](/img/structure/B12532733.png)
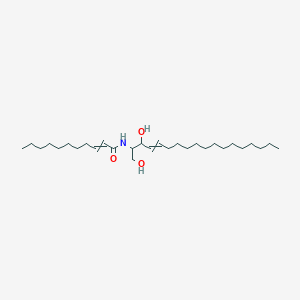
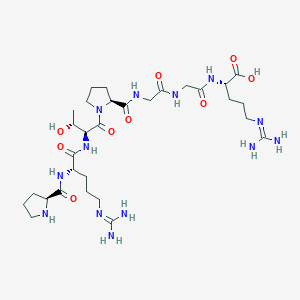
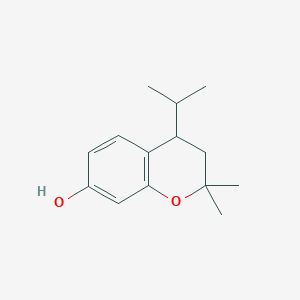
![1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine](/img/structure/B12532759.png)
